molecular formula C5H7N3O4S2 B587696 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 CAS No. 1795143-17-7

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3

Cat. No.: B587696
CAS No.: 1795143-17-7
M. Wt: 240.266
InChI Key: LBSHBVPQTKPFEI-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 is a deuterated derivative of a thiadiazole compound Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with acylating agents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure the compound’s purity and yield. Techniques such as crystallization, distillation, and chromatography might be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiadiazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thiadiazole derivatives.

Scientific Research Applications

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3
  • 2,5-Dihydroxybenzoic Acid-d3

Uniqueness

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 is unique due to its specific structure, which includes a deuterated sulfonic acid group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thiadiazole derivatives.

Properties

IUPAC Name

5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S2/c1-3(9)6-4-8(2)7-5(13-4)14(10,11)12/h1-2H3,(H,10,11,12)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSHBVPQTKPFEI-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.